

Technical Support Center: Analysis of Commercial Pangamic Acid Preparations

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Compound of Interest

Compound Name: **Vitamin B15**

Cat. No.: **B577764**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of pangamic acid (also marketed as "**Vitamin B15**"). Given the historical ambiguity surrounding the exact chemical identity of pangamic acid, this guide focuses on practical strategies for identifying and quantifying impurities in products sold under this name.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid, and why is the composition of commercial preparations often inconsistent?

A1: Pangamic acid was originally described as an ester of D-gluconic acid and dimethylglycine. [1] However, subsequent research has shown that the original synthesis methods were not reproducible, and a single, scientifically verifiable chemical structure for "pangamic acid" or "B15" has not been established.[2] As a result, commercial products labeled "pangamic acid" can have varied chemical compositions, sometimes containing mixtures of calcium gluconate and dimethylglycine, or in some cases, only lactose.[2][3] This lack of a standard chemical identity is a primary challenge in its analysis.[3][4]

Q2: What are the common types of impurities I should expect in a pangamic acid preparation?

A2: Impurities can be broadly categorized and may originate from various stages of manufacturing, synthesis, or degradation.[5]

- **Organic Impurities:** These include starting materials, by-products, intermediates, and degradation products.^[6] For products marketed as pangamic acid, potential impurities could include diisopropylamine dichloroacetate, diisopropylamine, and dichloroacetate.^[2]
- **Inorganic Impurities:** These are often metallic or non-metallic elements that can come from raw materials, catalysts, or manufacturing equipment.^[5] Heavy metals are a common concern in pharmaceutical products.^{[1][6]}
- **Residual Solvents:** Volatile organic compounds used during the synthesis or purification process are a common source of impurities.^{[5][6]}

Q3: Are there any known safety concerns associated with impurities in pangamic acid?

A3: Yes. Mutagenicity analysis using the Ames test has shown positive results for compounds commonly found in preparations labeled "pangamic acid," including diisopropylamine dichloroacetate, diisopropylamine, dichloroacetate, and dimethylglycine mixed with sodium nitrite.^[2] These findings suggest a potential concern for the development of cancer with the use of these substances.^{[2][7]}

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in these preparations?

A4: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.^{[8][9]} High-Performance Liquid Chromatography (HPLC) is considered a gold standard for separating and quantifying trace impurities.^{[5][10]} For volatile impurities like residual solvents, Gas Chromatography (GC) is ideal.^[5] When these techniques are coupled with Mass Spectrometry (LC-MS, GC-MS), they provide molecular weight information and structural details crucial for identifying unknown impurities.^{[5][9]} For definitive structural elucidation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used.^{[5][8]}

Troubleshooting Analytical Experiments

Q5: My HPLC chromatogram shows several unexpected peaks. How should I proceed with identification?

A5: This is a common challenge, especially with a substance of variable composition.

- **Assess Method Specificity:** First, ensure the peaks are not originating from your diluent, mobile phase, or system contamination by injecting a blank.
- **Literature Review:** Check for known impurities or degradation products associated with the potential components (e.g., dimethylglycine, gluconic acid).
- **Hyphenated Techniques:** The most effective approach is to use a hyphenated technique like LC-MS. This will provide the mass-to-charge ratio (m/z) for each peak, offering critical information about the molecular weight of the unknown impurities.[9]
- **Forced Degradation Studies:** To identify potential degradation products, subject your sample to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting impurity profile can help identify the peaks that appear under specific degradation pathways.

Q6: I don't have a certified reference standard for pangamic acid. How can I quantify the impurities?

A6: Quantifying without a specific standard is challenging but possible.

- **Relative Response Factor (RRF):** If you can identify an impurity and obtain a reference standard for it, you can determine its RRF relative to a readily available standard (like dimethylglycine or gluconic acid). This factor can then be used for quantification.
- **Area Percent Normalization:** This is the simplest method, where the peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar response factor at the detection wavelength, which can be a significant source of error but is often used for preliminary assessments.
- **Use of a Surrogate Standard:** If the main component is known (e.g., a specific salt of gluconic acid and dimethylglycine), you can use it as the reference for quantifying related impurities, assuming they have similar chromophores and thus similar UV responses.

Q7: My results for impurity levels are not reproducible. What are the common causes?

A7: Lack of reproducibility often points to issues in sample preparation or the analytical method itself.

- Sample Heterogeneity: The commercial preparation may not be homogenous. Ensure thorough mixing of the powder before weighing.
- Sample Instability: The compound or its impurities may be degrading in the sample diluent. Analyze samples immediately after preparation or perform a solution stability study to determine an acceptable time window.
- Method Robustness: Small variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) may be causing significant changes in results. This indicates the method is not robust and requires further optimization and validation.[\[11\]](#)
- Incomplete Extraction: Ensure your sample preparation procedure completely dissolves the active ingredient and all impurities. Sonication or using a different diluent might be necessary.

Data Presentation

Table 1: Comparison of Recommended Analytical Techniques for Impurity Profiling

Technique	Primary Use Case	Strengths	Limitations
RP-HPLC-UV	Quantification of known and unknown non-volatile organic impurities.	High precision and sensitivity; robust and widely available.[10]	Requires chromophores for UV detection; may not detect all impurities.
LC-MS	Identification of unknown organic impurities.	Provides molecular weight data, enabling structural hypothesis. [9]	More complex instrumentation; quantification can be challenging.
GC-MS	Identification and quantification of residual solvents and other volatile impurities.	High sensitivity for volatile compounds; excellent separation capabilities.[12]	Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy	Definitive structure elucidation of isolated impurities.	Provides detailed structural information. [8]	Requires relatively pure and concentrated samples; lower sensitivity.
ICP-MS	Quantification of elemental (inorganic) impurities.	Extremely sensitive for detecting trace metals.[5]	Destructive to the sample; does not provide information on organic impurities.

Table 2: Example Quality Control Specifications

This table presents typical specifications found for fine chemical products, which can serve as a baseline for evaluating commercial pangamic acid preparations.[1]

Parameter	Specification Limit	Typical Analytical Method
Assay	> 98.5%	HPLC
Loss on Drying	< 0.5%	Gravimetric (USP <731>)
Residue on Ignition	< 0.1%	Gravimetric (USP <281>)
Heavy Metals	< 0.002% (20 ppm)	ICP-MS or Colorimetric (USP <231>)

Experimental Protocols

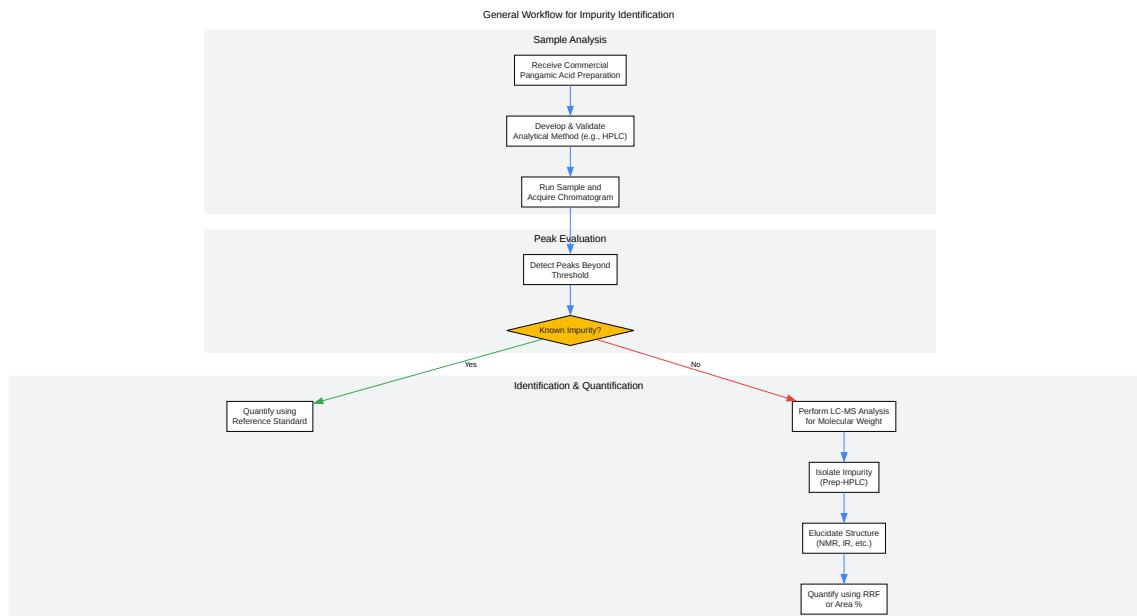
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific product and application.[\[11\]](#)

- Chromatographic System:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
 - Mobile Phase B: Acetonitrile or Methanol (HPLC Grade).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
- Gradient Elution Program:
 - 0-5 min: 5% B

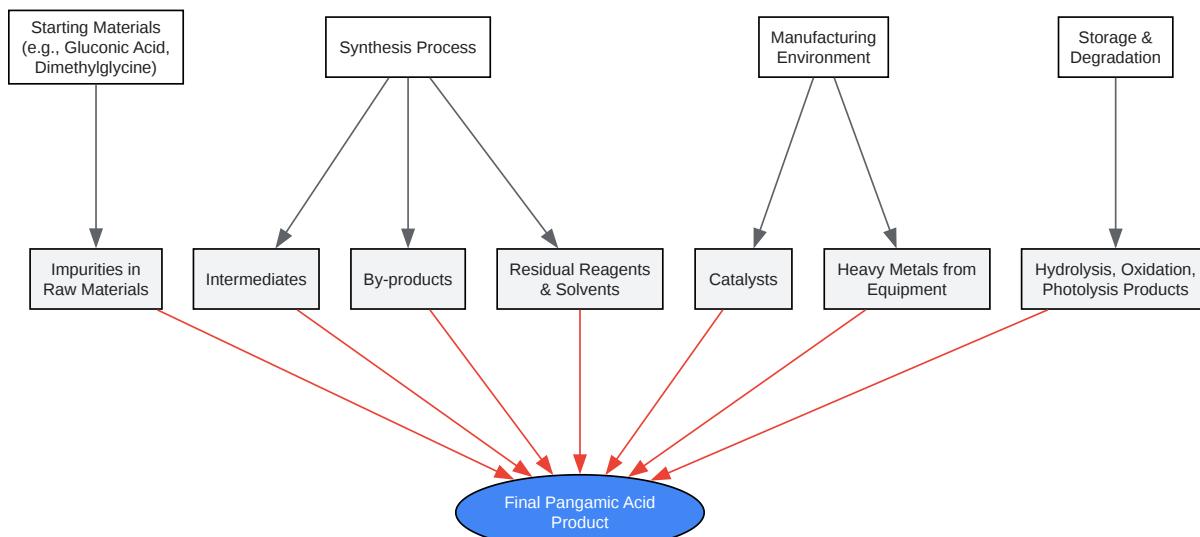
- 5-35 min: Linear gradient from 5% to 70% B
- 35-40 min: Linear gradient from 70% to 5% B
- 40-45 min: 5% B (re-equilibration)
- Sample Preparation:
 - Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
 - Standard Preparation: Accurately weigh and dissolve an appropriate amount of your main component or reference standard in the diluent to a final concentration of ~1.0 mg/mL.
 - Sample Preparation: Accurately weigh and dissolve the pangamic acid preparation in the diluent to a final concentration of ~1.0 mg/mL. Use sonication if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the diluent (blank), followed by the standard preparation (at least five replicate injections for system suitability), and then the sample preparation.
 - System Suitability: Check parameters like tailing factor (< 2.0) and theoretical plates for the main peak, and relative standard deviation (%RSD) of peak area and retention time (< 2.0%).[\[11\]](#)

Visualizations

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Caption: Workflow for identifying unknown impurities in a sample.

Potential Sources of Impurities in Production

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Caption: Relationship between production stages and impurity types.

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